molecular formula C10H13N3 B3214786 N-Isopropyl-1H-indazol-6-amine CAS No. 1152873-01-2

N-Isopropyl-1H-indazol-6-amine

Cat. No.: B3214786
CAS No.: 1152873-01-2
M. Wt: 175.23 g/mol
InChI Key: KIGLYJTVVAVSBC-UHFFFAOYSA-N
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Description

N-Isopropyl-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This particular compound has gained attention due to its potential therapeutic properties, especially in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-1H-indazol-6-amine typically involves the formation of the indazole core followed by the introduction of the isopropyl group. One common method includes the cyclization of 2-azidobenzaldehyde with an appropriate amine under reductive conditions. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Isopropyl-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isopropyl-1H-indazol-6-one, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

N-Isopropyl-1H-indazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-1H-indazol-6-amine involves its interaction with specific molecular targets. It is known to inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in the immune response and cancer progression . By inhibiting IDO1, the compound can modulate the tumor microenvironment, making it less conducive to cancer cell survival and proliferation.

Comparison with Similar Compounds

  • N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine
  • 6-substituted aminoindazole derivatives

Comparison: N-Isopropyl-1H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown promising results in inhibiting cancer cell growth and modulating immune responses . Its isopropyl group also contributes to its unique pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-propan-2-yl-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7(2)12-9-4-3-8-6-11-13-10(8)5-9/h3-7,12H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGLYJTVVAVSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC2=C(C=C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655743
Record name N-(Propan-2-yl)-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152873-01-2
Record name N-(Propan-2-yl)-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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